molecular formula C8H10N4 B033234 5-(Aminomethyl)-1H-indazol-3-amine CAS No. 267876-23-3

5-(Aminomethyl)-1H-indazol-3-amine

Cat. No. B033234
M. Wt: 162.19 g/mol
InChI Key: KVMMHNZNFNONKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 5-amino-4-aminomethyl-1-aryl-v-triazolines, involves treating aryl azides with acrylaldehyde and secondary amines. The resultant triazolines can undergo further reactions with strong bases to yield corresponding triazoles. This process demonstrates the chemical versatility and reactivity of structures similar to 5-(Aminomethyl)-1H-indazol-3-amine, indicating a complex synthesis pathway that can lead to various derivatives through reaction with bases and acids (Pocar, Stradi, & Rossi, 1972).

Molecular Structure Analysis

Investigations into the molecular structure of compounds closely related to 5-(Aminomethyl)-1H-indazol-3-amine reveal significant insights. For instance, the study of 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine shows how tautomeric forms can co-crystallize, offering a glimpse into the structural dynamics and electron delocalization within similar molecular frameworks. This understanding aids in grasping the molecular geometry and electronic distribution of 5-(Aminomethyl)-1H-indazol-3-amine (Dolzhenko et al., 2008).

Chemical Reactions and Properties

The chemical behavior of 5-(Aminomethyl)-1H-indazol-3-amine and its analogs is characterized by their reactions with strong bases and acids, leading to the formation of triazoles or the cleavage of the triazoline ring. Such reactions are indicative of the compound's reactivity and potential for various chemical transformations. The methodology for these reactions provides a foundation for understanding the compound's chemical properties and its potential for further chemical modifications (Pocar, Stradi, & Rossi, 1972).

Scientific Research Applications

Applications in Organic Synthesis and Material Science

  • Synthesis of Agricultural and Medical Products : Amino-1,2,4-triazoles, closely related to the structural motif of indazoles, serve as fundamental raw materials in the production of pharmaceuticals, dyes, and agricultural products. Their utility extends to the synthesis of heat-resistant polymers and fluorescent materials, showcasing their versatility in both applied sciences and biotechnology (Nazarov et al., 2021).

  • CO2 Capture and Environmental Applications : Amine-functionalized metal–organic frameworks (MOFs), which could theoretically incorporate structures similar to 5-(Aminomethyl)-1H-indazol-3-amine, have shown significant potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. This highlights their importance in addressing environmental challenges related to greenhouse gas emissions (Yichao Lin et al., 2016).

  • Advanced Oxidation Processes for Degradation of Hazardous Compounds : Research on the degradation of nitrogen-containing compounds, including amines and azo dyes, through advanced oxidation processes (AOPs) underscores the importance of understanding the chemical behavior of nitrogen heterocycles. Such studies are crucial for environmental remediation and water treatment technologies (Bhat & Gogate, 2021).

Applications in Medicinal Chemistry and Drug Development

  • Biogenic Amines in Pharmacology : The study of biogenic amines, including their role in intoxication, spoilage, and nitrosamine formation, is crucial for food safety, drug design, and understanding neurotransmitter functions. This area of research has implications for developing treatments for various health conditions, including cardiovascular diseases and neurological disorders (Bulushi et al., 2009).

  • Catalytic Reductive Amination for Amine Synthesis : The catalytic reductive amination process, which could potentially involve intermediates like 5-(Aminomethyl)-1H-indazol-3-amine, is a foundational method in the synthesis of amine-containing drugs and chemicals. This technique highlights the broad applicability of catalysis in creating pharmacologically active compounds (Irrgang & Kempe, 2020).

  • Synthesis of Indazole Derivatives for Therapeutic Applications : Indazole derivatives, structurally related to 5-(Aminomethyl)-1H-indazol-3-amine, have shown a wide range of biological activities, making them attractive scaffolds for drug development. Research in this area has led to the discovery of compounds with potential anticancer, anti-inflammatory, and neuroprotective properties (Denya et al., 2018).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It’s important to know how to handle and dispose of the compound safely.


Future Directions

This could involve potential applications of the compound, areas where further research is needed, or new methods of synthesizing the compound.


properties

IUPAC Name

5-(aminomethyl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-4-5-1-2-7-6(3-5)8(10)12-11-7/h1-3H,4,9H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMMHNZNFNONKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-1H-indazol-3-amine

CAS RN

267876-23-3
Record name 267876-23-3
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